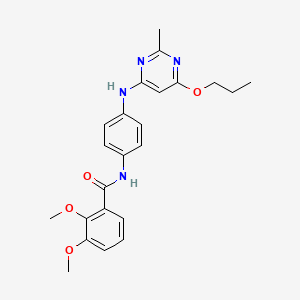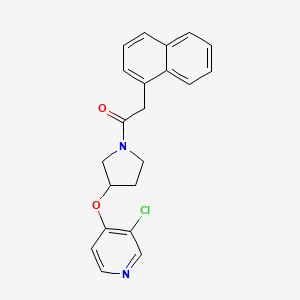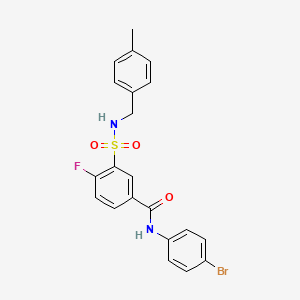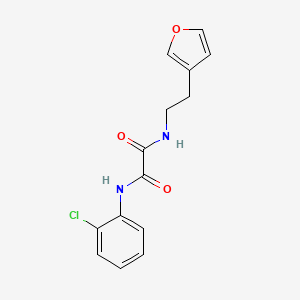
2,3-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2,3-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide” is a type of benzamide . Benzamides are a significant class of amide compounds that have been widely used in various industries, including medical, industrial, biological, and potential drug industries .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .Scientific Research Applications
Novel Heterocyclic Compounds Synthesis
Research efforts have led to the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showing significant analgesic and anti-inflammatory activities. These compounds exhibit high inhibitory activity on COX-2 selectivity and have been compared with sodium diclofenac as a standard drug, indicating potential applications in medical research for inflammation-related conditions (Abu‐Hashem et al., 2020).
Histone Deacetylase Inhibition
Another study described the design, synthesis, and biological evaluation of a small molecule histone deacetylase (HDAC) inhibitor, showcasing significant antitumor activity in vivo and indicating potential for cancer treatment. The compound selectively inhibits HDACs 1-3 and 11, blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).
Herbicidal Activity
ZJ0273, a broad-spectrum herbicidal ingredient, has been studied for its synthesis and application in weed control. Research includes the development of radio-labeled versions of ZJ0273 for studying its metabolism, mode of action, and environmental behavior, highlighting the importance of chemical innovation in agriculture (Yang et al., 2008).
Polyamides with Biological Activity
Studies on the synthesis of polyamides containing uracil and adenine, derived through reactions involving uracil, adenine, and dimethyl methylenesuccinate, have been conducted. These polyamides exhibit solubility in water and have molecular weights in the range of about 1000–5000, suggesting potential for biomedical applications (Hattori & Kinoshita, 1979).
Anticancer and Anti-inflammatory Agents
The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have demonstrated anticancer and anti-5-lipoxygenase activities. These findings indicate the potential of such compounds in the development of new therapeutic agents for cancer and inflammation-related diseases (Rahmouni et al., 2016).
properties
IUPAC Name |
2,3-dimethoxy-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-5-13-31-21-14-20(24-15(2)25-21)26-16-9-11-17(12-10-16)27-23(28)18-7-6-8-19(29-3)22(18)30-4/h6-12,14H,5,13H2,1-4H3,(H,27,28)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSHAZSYTCUUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{5-[(2-Furylmethyl)thio]-2-nitrophenyl}morpholine](/img/structure/B2453505.png)


![methyl 3-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2453512.png)


![N-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]prop-2-enamide](/img/structure/B2453518.png)
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2453521.png)
![N6,N6-Dimethylbenzo[d]thiazole-2,6-diamine](/img/structure/B2453523.png)

![2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid](/img/structure/B2453525.png)

